molecular formula C7H8FNO2S B1457334 3-Fluoro-5-methylbenzene-1-sulfonamide CAS No. 1384429-42-8

3-Fluoro-5-methylbenzene-1-sulfonamide

Cat. No.: B1457334
CAS No.: 1384429-42-8
M. Wt: 189.21 g/mol
InChI Key: RMTMZIARFLDIKQ-UHFFFAOYSA-N
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Description

3-Fluoro-5-methylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. It is characterized by the presence of a fluorine atom at the 3-position and a methyl group at the 5-position on the benzene ring, along with a sulfonamide group. This compound is a white crystalline solid and has various applications in medical, environmental, and industrial research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-5-methylbenzene-1-sulfonamide typically involves the sulfonation of 3-fluoro-5-methylbenzene. The process begins with the nitration of 3-fluoro-5-methylbenzene to introduce a nitro group, followed by reduction to form the corresponding amine. The final step involves the reaction of the amine with sulfonyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-5-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted sulfonamides, while oxidation and reduction can produce different oxidized or reduced derivatives .

Scientific Research Applications

3-Fluoro-5-methylbenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Fluoro-4-methylbenzene-1-sulfonamide
  • 3-Fluoro-2-methylbenzene-1-sulfonamide
  • 4-Fluoro-5-methylbenzene-1-sulfonamide

Uniqueness

3-Fluoro-5-methylbenzene-1-sulfonamide is unique due to the specific positioning of the fluorine and methyl groups on the benzene ring. This unique structure can influence its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

3-fluoro-5-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-5-2-6(8)4-7(3-5)12(9,10)11/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMTMZIARFLDIKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285022
Record name Benzenesulfonamide, 3-fluoro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1384429-42-8
Record name Benzenesulfonamide, 3-fluoro-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1384429-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 3-fluoro-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501285022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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